molecular formula C11H13N3O B2436659 N,N,1-trimethyl-1H-indazole-3-carboxamide CAS No. 1873425-65-0

N,N,1-trimethyl-1H-indazole-3-carboxamide

Cat. No.: B2436659
CAS No.: 1873425-65-0
M. Wt: 203.245
InChI Key: OHVFJLYIJMRILH-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a carboxamide group attached to an indazole ring, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethyl-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with trimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods such as crystallization and chromatography to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized indazole compounds .

Scientific Research Applications

N,N,1-trimethyl-1H-indazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,1-trimethyl-1H-indazole-3-carboxamide include other indazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique trimethyl substitution, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. This unique structure allows it to interact differently with biological targets, potentially offering advantages in terms of potency, selectivity, and therapeutic efficacy .

Properties

IUPAC Name

N,N,1-trimethylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-13(2)11(15)10-8-6-4-5-7-9(8)14(3)12-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFJLYIJMRILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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